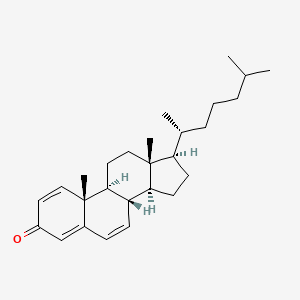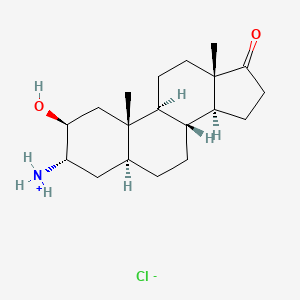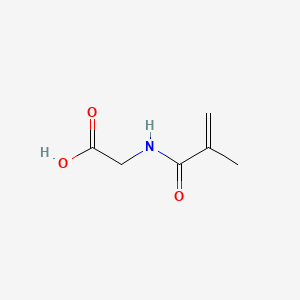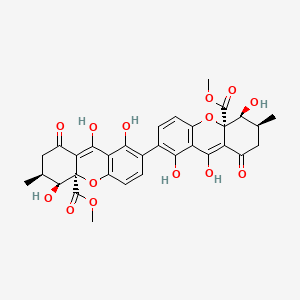
Cholesta-1,4,6-trien-3-one
概要
説明
Cholesta-1,4,6-trien-3-one is a naturally occurring steroidal compound found in plants, particularly in vegetable oils, nuts, seeds, and grains. It is a derivative of cholesterol and has a molecular formula of C27H40O . This compound is known for its unique structure, which includes three conjugated double bonds in the steroidal nucleus, making it a trienone.
準備方法
Synthetic Routes and Reaction Conditions: Cholesta-1,4,6-trien-3-one can be synthesized from cholesterol through a series of chemical reactions. One common method involves the oxidation of cholesterol using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form this compound . The reaction typically occurs in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of DDQ remains prevalent due to its efficiency in converting cholesterol to the desired trienone. The reaction is usually carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Cholesta-1,4,6-trien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex steroidal structures.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The trienone can undergo substitution reactions, particularly at the double bonds, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include DDQ and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) are often employed for halogenation reactions.
Major Products: The major products formed from these reactions include various steroidal alcohols, ketones, and halogenated derivatives, which can be further utilized in the synthesis of more complex steroidal compounds .
科学的研究の応用
Cholesta-1,4,6-trien-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds and is used in studying steroidal reaction mechanisms.
Biology: The compound is used in research related to cholesterol metabolism and its role in cellular processes.
Medicine: this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and antifungal properties.
Industry: It is used in the production of steroidal drugs and as a precursor in the synthesis of various bioactive molecules.
作用機序
The mechanism of action of cholesta-1,4,6-trien-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in cholesterol biosynthesis, thereby affecting cholesterol levels in cells . It also interacts with steroid hormone receptors, influencing various physiological processes .
類似化合物との比較
Cholesta-1,4,6-trien-3-one is unique due to its trienone structure, which distinguishes it from other steroidal compounds. Similar compounds include:
Cholest-4-en-3-one: A steroidal ketone with a single double bond at the 4-position.
Cholesta-4,6-dien-3-one: A dienone with double bonds at the 4 and 6 positions.
Cholesta-1,5,7-trien-3-ol: A trienol with double bonds at the 1, 5, and 7 positions.
These compounds share structural similarities but differ in the position and number of double bonds, which influence their chemical reactivity and biological activity.
特性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,13,15,17-19,22-25H,6-8,11-12,14,16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJCHQWGAFQPFT-GYKMGIIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)C=CC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956135 | |
| Record name | Cholesta-1,4,6-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3464-60-6 | |
| Record name | Cholesta-1,4,6-trien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3464-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesta-1,4,6-trien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-1,4,6-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholesta-1,4,6-trien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of base-catalyzed deconjugation in the synthesis of 1α-hydroxyvitamin D3?
A1: Base-catalyzed deconjugation of cholesta-1,4,6-trien-3-one to cholesta-1,5,7-trien-3-one is a crucial step in synthesizing 1α-hydroxyvitamin D3 [, ]. This isomerization shifts the double bond pattern, paving the way for subsequent reactions that ultimately lead to the desired vitamin D3 analog.
Q2: Can you elaborate on the improved procedure for this deconjugation reaction and its advantages?
A2: Yes, a modified procedure significantly improves the yield of cholesta-1,5,7-trien-3-one, allowing for its isolation through direct crystallization []. This method offers a more efficient alternative to traditional methods, potentially simplifying the synthesis of 1α-hydroxyvitamin D3.
Q3: How does the synthesis of cholesta-1,5,7-trien-3β-ol contribute to our understanding of this compound's chemistry?
A3: The synthesis of cholesta-1,5,7-trien-3β-ol utilizes this compound as a starting material, highlighting its versatility as a synthetic precursor []. This particular reaction sequence showcases the compound's ability to undergo oxidation and reduction reactions, ultimately leading to the formation of a structurally related cholesterol derivative.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3S)-3-[[(2S)-1-(4-acetamidobutylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1218568.png)
![2-[[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio]acetic acid propan-2-yl ester](/img/structure/B1218569.png)


![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;octadecanoic acid](/img/new.no-structure.jpg)
![Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium](/img/structure/B1218574.png)






